1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Description
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a fluorinated aromatic amine with the chemical formula C₁₀H₁₂F₃N and a molecular weight of 203.21 g/mol (free base). Its hydrochloride salt form (CAS 856563-00-3) has a molecular weight of 239.67 g/mol and is commercially available at ≥95% purity . The compound features a propan-1-amine chain attached to a para-substituted trifluoromethylphenyl group, a structural motif that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-20-8, 885276-54-0 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of 1-(4-(Trifluoromethyl)phenyl)propan-1-one
One of the most common and efficient routes to 1-(4-(trifluoromethyl)phenyl)propan-1-amine involves reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.
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- The ketone is reacted with an amine source (commonly ammonia or a primary amine) in the presence of a reducing agent.
- Catalytic hydrogenation using metal catalysts such as Raney Nickel under hydrogen pressure is frequently employed.
- The reaction proceeds via imine formation followed by reduction to the amine.
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- Suitable solvents include alcohols (e.g., methanol), toluene, or other organic solvents.
- Reaction temperatures typically range from 25°C to 55°C.
- Hydrogen pressure is maintained at moderate levels (e.g., 2-3 kg/cm²).
- The process can be optimized for yield and purity by controlling pH and reaction time.
Synthesis via Hydrolysis and Subsequent Functional Group Transformations
Another preparative route begins with hydrolysis of nitrile precursors to corresponding acids, followed by conversion to ketones and then reductive amination.
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- Hydrolyze 2-(4-(trifluoromethyl)phenyl)acetonitrile to 2-(4-(trifluoromethyl)phenyl)acetic acid.
- React the acid with acetic anhydride and a catalyst to form 1-(4-(trifluoromethyl)phenyl)propan-2-one.
- Perform reductive amination as described above to obtain the amine.
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- This method allows for the preparation of the ketone intermediate with high purity.
- It is amenable to scale-up for industrial production.
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- Acid hydrolysis typically uses aqueous acidic or basic conditions.
- Ketone formation involves acylation reactions catalyzed by Lewis acids or other suitable catalysts.
- Reductive amination uses hydrogenation catalysts or borohydride reagents.
Oxazoline Ring Opening Strategy
A more specialized synthetic strategy involves the use of oxazoline intermediates.
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- Starting from 5-methyl-2-aryl-4,5-dihydrooxazoles, the oxazoline ring is activated by triflic anhydride.
- The ring then undergoes opening to yield trifluoromethylsulfonamido propan-2-yl esters.
- Subsequent transformations can lead to the desired amine.
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- The reaction is performed at low temperatures (e.g., −70°C) to control selectivity.
- Electron-withdrawing substituents on the phenyl ring improve yields.
- The method is efficient for preparing trifluoromethylsulfonamido derivatives but can be adapted for amine preparation.
Metallaphotoredox Catalytic Multicomponent Coupling (Emerging Method)
Recent advances include metallaphotoredox catalysis enabling modular synthesis of trifluoromethylated amines.
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- 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids.
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- Iridium-based photocatalysts combined with nickel catalysts.
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- Allows for the incorporation of trifluoromethyl groups into aliphatic carbons in a branched fashion.
- Provides a modular and potentially more sustainable synthetic route.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination of Ketone | Ketone + Amine + Reducing Agent | Raney Ni, H₂ pressure, 25–55°C | High yield, scalable | Requires ketone intermediate |
| Hydrolysis + Ketone Formation + Reductive Amination | Nitrile → Acid → Ketone → Amine | Acid/base hydrolysis, acylation catalyst, hydrogenation | Stepwise control, scalable | Multi-step, requires purification |
| Oxazoline Ring Opening | Oxazoline + Triflic Anhydride → Ring opening | Triflic anhydride, low temp (−70°C) | Efficient for sulfonamide derivatives | Low temp, specialized reagents |
| Metallaphotoredox Catalysis | Multicomponent coupling under light catalysis | Iridium photocatalyst, Ni catalyst | Modular, sustainable, innovative | Early stage, complex setup |
Detailed Research Findings and Notes
- Electron-withdrawing groups on the phenyl ring enhance yields in oxazoline ring-opening strategies, indicating electronic effects are crucial in optimizing synthesis.
- Reductive amination is a versatile and widely employed method, with control over stereochemistry possible by choice of amine and catalyst.
- The hydrolysis and ketone formation route is well-documented in patent literature for related trifluoromethylated amines, suggesting industrial relevance.
- Metallaphotoredox catalysis represents a cutting-edge approach that may reduce steps and improve sustainability but requires further development for routine application.
- Analytical characterization using NMR, IR, and mass spectrometry is standard to confirm product identity and purity.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide
- Reducing agents like lithium aluminum hydride or sodium borohydride
- Substitution reagents such as halogens or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Hyperparathyroidism
Cinacalcet is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis. It acts as a calcimimetic agent, enhancing the sensitivity of calcium-sensing receptors in the parathyroid glands. This results in reduced parathyroid hormone (PTH) secretion, thereby lowering serum calcium levels and mitigating the risks associated with hyperparathyroidism, such as bone disease and cardiovascular complications .
1.2 Management of Hypercalcemia
In addition to its role in treating hyperparathyroidism, cinacalcet is effective for managing hypercalcemia associated with malignancies. By reducing PTH levels, it helps control elevated calcium levels in patients with certain cancers .
4.1 Clinical Trials
Several clinical trials have demonstrated the efficacy of cinacalcet in managing secondary hyperparathyroidism:
- Study on CKD Patients : A pivotal trial involving CKD patients on dialysis showed significant reductions in PTH levels and improvements in bone mineral density when treated with cinacalcet compared to placebo .
- Long-term Efficacy : Long-term studies have indicated sustained benefits in calcium control and a favorable safety profile over extended periods of treatment .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activity. This can result in various pharmacological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Cyclopropane and Bulky Substituent Analogs
- However, ring strain may reduce metabolic stability compared to the flexible propan-1-amine chain .
- (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS 21172-43-0): The naphthyl group increases aromatic surface area, favoring hydrophobic interactions. The stereocenter (R-configuration) may confer enantioselective activity, as seen in related drugs like Cinacalcet .
Pharmacologically Relevant Derivatives
- 3-(3-Trifluoromethylphenyl)propyl Methanesulfonate (CAS 1217809-88-5): A Cinacalcet impurity, this compound replaces the amine with a methanesulfonate group, rendering it inactive as a calcium receptor modulator. Highlights the critical role of the primary amine in pharmacological activity .
- Their efficacy against Trypanosoma cruzi underscores the importance of CF₃ in enhancing binding to hydrophobic enzyme pockets .
Biological Activity
1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted phenyl amine, has garnered attention due to its significant biological activity and potential applications in medicinal chemistry. This compound is characterized by a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and ability to interact with various biological targets.
The molecular formula of this compound is C10H12F3N, with a molecular weight of approximately 239.67 g/mol. The presence of the trifluoromethyl group is crucial as it influences the compound's chemical behavior, enhancing its binding affinity to proteins and enzymes, which may modulate their activity.
Preliminary studies indicate that this compound may influence metabolic pathways by interacting with specific enzymes. The trifluoromethyl substitution allows the compound to penetrate lipid membranes effectively, facilitating interactions with hydrophobic regions of proteins. This property is essential for its potential role in pharmacological applications, particularly in enzyme inhibition and modulation.
Interaction with Enzymes
Research has shown that compounds similar to this compound exhibit notable inhibitory activity against various enzymes. For instance, modifications in structure can lead to enhanced activity against monoamine oxidase B (MAO-B), a target for treating neurodegenerative disorders . The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased inhibitory potency.
Case Studies
A case study focusing on the structure-activity relationship (SAR) of related compounds revealed that the introduction of trifluoromethyl groups significantly improved MAO-B inhibition. For example, a compound with an IC50 value of 21 nM was reported, demonstrating strong activity compared to its analogs without such substitutions .
Toxicological Profile
The safety profile of this compound indicates moderate hazards. It is classified as causing skin and serious eye irritation but does not exhibit significant mutagenic or carcinogenic properties . Overexposure may lead to methemoglobinemia, highlighting the need for careful handling in laboratory settings.
Comparative Analysis
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine | Trifluoromethyl at position 3 | Different biological activity due to substitution position |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine | Contains a chloro substituent | Enhanced reactivity due to chlorine's electronegativity |
| N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine | Ethyl substitution instead of propan | Altered pharmacokinetics due to ethyl group |
This table illustrates how variations in substitution can lead to different biological activities and pharmacological profiles.
Q & A
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
